- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis, Organic Letters, 2022, 24(16), 3024-3027

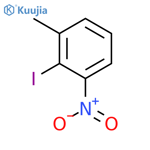

Cas no 89938-16-9 (2-iodo-3-methylaniline)

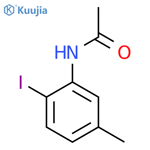

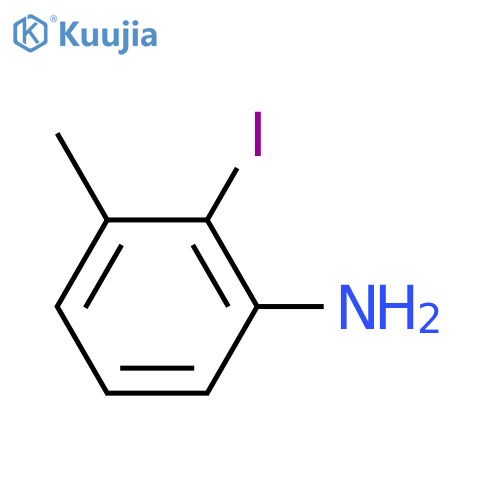

2-iodo-3-methylaniline structure

상품 이름:2-iodo-3-methylaniline

2-iodo-3-methylaniline 화학적 및 물리적 성질

이름 및 식별자

-

- Benzenamine, 2-iodo-3-methyl-

- 2-IODO-3-METHYLANILINE

- 2-Iodo-3-methylbenzenamine (ACI)

- m-Toluidine, 2-iodo- (7CI)

- AS-46345

- SCHEMBL8773077

- CL9431

- 89938-16-9

- DTXSID40602188

- CS-0094462

- AKOS025403194

- MFCD11505640

- EN300-88612

- m-Toluidine, 2-iodo-

- 2-iodo-3-methyl-aniline

- SY034644

- 2-iodo-3-methylaniline

-

- MDL: MFCD11505640

- 인치: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3

- InChIKey: GVVUQVPDBMPZKL-UHFFFAOYSA-N

- 미소: IC1C(C)=CC=CC=1N

계산된 속성

- 정밀분자량: 232.97

- 동위원소 질량: 232.97

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 94.9

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.3

- 토폴로지 분자 극성 표면적: 26A^2

실험적 성질

- 색과 성상: No data avaiable

- 밀도: 1.8±0.1 g/cm3

- 융해점: No data available

- 비등점: 268.6±28.0 °C at 760 mmHg

- 플래시 포인트: 116.2±24.0 °C

- 증기압: No data available

2-iodo-3-methylaniline 보안 정보

- 신호어:Warning

- 피해 선언: H302 (100%) H312 (100%) H315 (100%)

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H302 (100%) H312 (100%) H315 (100%)

- 저장 조건:4 ° C에서 저장하면 -4 ° C가 더 좋습니다.

2-iodo-3-methylaniline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-25g |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 25g |

¥5192.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-1g |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 1g |

¥282.0 | 2024-07-18 | |

| Enamine | EN300-88612-10.0g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 10.0g |

$707.0 | 2023-02-11 | |

| Enamine | EN300-88612-0.05g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 0.05g |

$22.0 | 2023-09-01 | |

| Enamine | EN300-88612-0.1g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 0.1g |

$33.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-100mg |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 100mg |

¥123.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-1g |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 1g |

¥439.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-250mg |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 250mg |

¥117.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-5g |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 5g |

¥1124.0 | 2024-07-18 | |

| Alichem | A013033347-500mg |

2-Iodo-3-methylaniline |

89938-16-9 | 97% | 500mg |

$823.15 | 2023-08-31 |

2-iodo-3-methylaniline 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; 3 h, rt → reflux

참조

합성회로 2

반응 조건

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 78 °C

참조

- Indole synthesis based on a modified Koser reagent, Angewandte Chemie, 2014, 53(28), 7349-7353

합성회로 3

반응 조건

1.1 Reagents: Iodine , Potassium iodide , Oxygen Solvents: Acetonitrile ; 2 h, 160 °C

참조

- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

합성회로 4

반응 조건

1.1 Reagents: Trifluoroacetic acid , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; rt

참조

- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines, Synthesis, 2016, 48(6), 855-864

합성회로 5

반응 조건

참조

- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds, Chemical Science, 2014, 5(4), 1585-1590

합성회로 6

반응 조건

1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1)

참조

- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969

합성회로 7

반응 조건

1.1 Reagents: Iodine Solvents: Acetic acid ; 30 min, rt; 12 h, 120 °C

참조

- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines, Journal of Molecular Structure, 2013, 1054, 1054-1055

합성회로 8

반응 조건

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

참조

- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations, ChemRxiv, 2019, 1, 1-16

합성회로 9

반응 조건

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

참조

- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations, Advanced Synthesis & Catalysis, 2020, 362(1), 184-191

합성회로 10

반응 조건

1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Methanol ; 65 °C; 2 h, 65 °C

참조

- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives, Organic Letters, 2013, 15(16), 4234-4237

2-iodo-3-methylaniline Raw materials

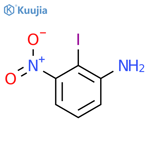

- 2-iodo-3-nitroaniline

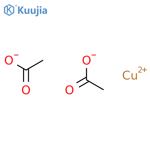

- Copper(II) Acetate, Anhydrous

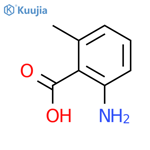

- 2-Amino-6-methylbenzoic acid

- 2-Iodo-1-methyl-3-nitrobenzene

2-iodo-3-methylaniline Preparation Products

2-iodo-3-methylaniline 관련 문헌

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

89938-16-9 (2-iodo-3-methylaniline) 관련 제품

- 117832-15-2(3,5-Dimethyl-4-iodoaniline)

- 13194-69-9(2-Iodo-5-methylaniline)

- 4949-69-3(4-Iodo-3-methylaniline)

- 176672-06-3(3-\u200bBromo-\u200b6-\u200bmethoxy-\u200b2-\u200b(4-\u200bmethoxyphenyl)\u200bbenzobthiophene)

- 2172030-73-6(3-(4-bromophenyl)-4-hydroxy-1-oxa-7-azaspiro4.4non-3-en-2-one)

- 898412-86-7(1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 1865279-53-3(Thiophene-3-ol, tetrahydro-3-(4-methoxyphenyl)-4-methyl-)

- 2228936-81-8(tert-butyl N-4-(4-amino-1,2-oxazol-5-yl)-3-hydroxyphenylcarbamate)

- 1806621-91-9(Ethyl 2-(3-bromopropyl)-6-(trifluoromethylthio)benzoate)

- 1804033-51-9(2-Fluorobenzo[d]oxazole-5-carboxamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:89938-16-9)2-iodo-3-methylaniline

순결:99%

재다:5g

가격 ($):152.0